Propane-1,3-diol;prop-2-enoic acid
Description
Contextual Significance of 1,3-Propanediol (B51772) in Advanced Materials Research
1,3-Propanediol (PDO) has garnered increasing attention as a monomer for the production of biopolymers. scientific.net Its market is expanding rapidly due to its use in the polymer material industry. scientific.net A key application of PDO is in the synthesis of polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) with unique properties compared to other polymers like polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT). nih.gov PTT finds use in fibers for carpets and textiles, monofilaments, films, and engineering thermoplastics. nih.gov
The production of 1,3-propanediol can be achieved through both chemical synthesis and microbial fermentation. nih.govnih.govfrontiersin.orgebi.ac.uk The bio-based production of PDO is particularly significant as it offers a more environmentally friendly and sustainable alternative to petroleum-based processes, consuming less energy and reducing greenhouse gas emissions. nih.gov This has made bio-based PTT an attractive material with promising future prospects. nih.gov Furthermore, 1,3-propanediol's high reactivity due to its hydroxyl groups makes it a versatile building block for creating polyurethanes, polyesters, and polyethers. mdpi.com
Contextual Significance of Prop-2-enoic Acid in Polymer Science
Prop-2-enoic acid, commonly known as acrylic acid, is a fundamental monomer in polymer science due to its high reactivity, particularly in polymerization reactions. atamanchemicals.com Its carbon-carbon double bond allows it to readily form high-molecular-weight polymers. atamanchemicals.com Poly(acrylic acid) and its copolymers are widely utilized for their diverse properties, including thickening, dispersing, and adhesive capabilities. atamanchemicals.com
The versatility of prop-2-enoic acid extends to its ability to undergo both radical and ionic polymerization, enabling the creation of polymers with tailored mechanical, thermal, and chemical properties. atamanchemicals.com These polymers are integral to numerous industries, finding applications in superabsorbent materials, coatings, paints, textiles, and personal care products. atamanchemicals.com The incorporation of the carboxylic acid group from prop-2-enoic acid into polymer chains significantly influences the final properties of the material.
Rationale for Academic Research on Propane-1,3-diol and Prop-2-enoic Acid Derived Systems
Academic research into systems derived from propane-1,3-diol and prop-2-enoic acid is driven by the potential to create novel polymers with enhanced and tunable properties. The combination of these two monomers allows for the synthesis of polyesters and other copolymers that can be tailored for specific applications. For instance, the reaction of 1,3-propanediol with acrylic acid can produce materials for coatings, adhesives, and binders. gantrade.com
A significant focus of research is the development of bio-based and biodegradable polymers. By utilizing bio-based 1,3-propanediol, researchers are exploring the synthesis of more sustainable materials. mdpi.com For example, partially bio-based and biodegradable poly(propylene terephthalate-co-adipate) (PPTA) copolymers have been prepared using bio-based 1,3-propanediol. mdpi.com Furthermore, the synthesis of urethane (B1682113) acrylate (B77674) resins from 1,3-propanediol for coating applications is another active area of investigation. mdpi.com The study of such systems contributes to the development of "green" materials and expands the application range of bio-based monomers. researchgate.net
Scope and Objectives of Scholarly Inquiry for this Chemical System
The scope of scholarly inquiry for the propane-1,3-diol and prop-2-enoic acid chemical system is broad, encompassing synthesis, characterization, and application development. Key research objectives include:
Synthesis and Polymerization: Developing efficient and sustainable methods for the synthesis of copolymers from propane-1,3-diol and prop-2-enoic acid. This includes studying various polymerization techniques and reaction conditions to control the polymer architecture and properties. mdpi.com
Property Characterization: Investigating the physical, chemical, mechanical, and thermal properties of the resulting polymers. This involves techniques to analyze molecular weight, crystallinity, thermal stability, and degradation behavior. mdpi.comacs.org
Application Development: Exploring the potential applications of these copolymers in diverse fields such as coatings, adhesives, biomaterials, and personal care products. gantrade.comnih.govontosight.aigoogle.com For example, research has been conducted on the use of poly(1,3-propanediol citrate) for biomedical applications due to its biocompatibility and antimicrobial properties. nih.gov
Biodegradability and Sustainability: Assessing the environmental impact of these polymers, with a focus on creating biodegradable and bio-based materials to address sustainability concerns. evitachem.commdpi.com
Structure
2D Structure
Properties
IUPAC Name |
propane-1,3-diol;prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.C3H8O2/c1-2-3(4)5;4-2-1-3-5/h2H,1H2,(H,4,5);4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHCDEYHZPHRAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52496-08-9 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Production Methodologies for Monomeric Precursors of Propane 1,3 Diol and Prop 2 Enoic Acid
Sustainable Biosynthesis of 1,3-Propanediol (B51772)
The biological production of 1,3-propanediol has emerged as an environmentally friendly and sustainable alternative to traditional chemical synthesis methods, which often rely on fossil fuels and involve harsh reaction conditions. frontiersin.orgacs.orgchemmethod.com Microbial fermentation, in particular, offers a promising pathway, utilizing renewable feedstocks to produce this valuable chemical. chemmethod.comisisn.org
Microbial Fermentation Pathways for 1,3-Propanediol Production from Renewable Feedstocks
Microorganisms have evolved diverse metabolic pathways to convert renewable resources into 1,3-PDO. The core of this biotransformation lies in the two-step reduction of a central metabolite, typically derived from glycerol (B35011). frontiersin.orgnih.gov The first step involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA), a reaction catalyzed by glycerol dehydratase. frontiersin.orgchemmethod.com Subsequently, 3-HPA is reduced to 1,3-PDO by 1,3-propanediol oxidoreductase. frontiersin.orgnih.gov
Glycerol-based Routes to 1,3-Propanediol (e.g., Klebsiella pneumoniae, Lactobacillus reuteri, Citrobacter amalonaticus)
Glycerol, a major byproduct of the biodiesel industry, stands out as a readily available and cost-effective feedstock for 1,3-PDO production. acs.orgchemmethod.com Several native microbial producers have been identified and extensively studied for their ability to efficiently convert glycerol to 1,3-PDO.
Klebsiella pneumoniae is a well-studied, facultative anaerobe known for its high glycerol consumption rate and significant 1,3-PDO synthesis. chemmethod.comchemmethod.com However, its opportunistic pathogenic nature can be a concern for industrial applications. chemmethod.com
Lactobacillus reuteri offers a non-pathogenic alternative for 1,3-PDO production. researchgate.net This lactic acid bacterium can effectively co-ferment glucose and glycerol, with some strains demonstrating high yields of 1,3-PDO. jmb.or.krresearchgate.net The ability of L. reuteri to produce its own vitamin B12, a necessary cofactor for glycerol dehydratase, is a significant advantage. jmb.or.kr
Citrobacter species, such as Citrobacter amalonaticus and Citrobacter freundii, are also proficient in converting glycerol to 1,3-PDO. chemmethod.comresearchgate.net These bacteria are capable of producing significant titers of 1,3-PDO under anaerobic conditions. researchgate.net
| Microorganism | Feedstock(s) | Key Features |
| Klebsiella pneumoniae | Glycerol, Glucose | High glycerol consumption and 1,3-PDO synthesis rates. chemmethod.comchemmethod.com |
| Lactobacillus reuteri | Glycerol, Glucose | Non-pathogenic, produces its own vitamin B12 cofactor. jmb.or.krresearchgate.net |
| Citrobacter amalonaticus | Glycerol | Efficient 1,3-PDO production under anaerobic conditions. chemmethod.comresearchgate.net |
Lignocellulosic Biomass as a Carbon Source for 1,3-Propanediol Biosynthesis
To further enhance the sustainability and cost-effectiveness of 1,3-PDO production, researchers are exploring the use of lignocellulosic biomass as a feedstock. nih.gov Lignocellulose is the most abundant renewable biomass on Earth and does not compete with food supplies. nih.gov Hydrolysates from lignocellulosic materials, such as corn stover and rice straw, are rich in sugars like glucose, xylose, and arabinose. nih.govrepec.orgnih.gov
Studies have shown that these hydrolysates can serve as effective co-substrates with glycerol for 1,3-PDO production. repec.orgnih.govcranfield.ac.uk For instance, using acid-pretreated liquor from rice straw as a co-substrate with crude glycerol significantly increased 1,3-PDO titers in Klebsiella pneumoniae. repec.org The addition of 0.5% (v/v) of this liquor resulted in a 1,3-PDO concentration of 20.88 g/L with a yield of 0.69 g/g and a productivity of 0.87 g/L/h. repec.org Similarly, co-fermentation of glycerol with corn stover hydrolysate by Clostridium diolis led to a 31% increase in the 1,3-PDO yield. cranfield.ac.uk
Metabolic Engineering and Genetic Modifications for Enhanced 1,3-Propanediol Yields and Productivity
Metabolic engineering and genetic modification have become indispensable tools for optimizing microbial strains for industrial-scale 1,3-PDO production. acs.orgnih.govnih.gov These strategies aim to increase the final product titer, yield, and productivity by redirecting metabolic fluxes towards 1,3-PDO and eliminating competing pathways. acs.orgresearchgate.net
Key strategies include:
Inactivation of byproduct-forming genes: Deleting genes responsible for the synthesis of unwanted byproducts like lactate, ethanol, and 2,3-butanediol (B46004) can significantly improve the yield of 1,3-PDO. nih.govresearchgate.net
Engineering of regulatory elements: Modifying transcriptional regulators can lead to more efficient expression of the genes involved in 1,3-PDO synthesis. researchgate.net
Co-factor engineering: Ensuring a sufficient supply of cofactors like NADH, which is required for the reduction of 3-HPA to 1,3-PDO, is critical for maximizing yield. nih.gov
For example, a metabolically engineered Klebsiella pneumoniae strain, with deleted pathways for byproduct formation and optimized transcriptional regulation, achieved a molar yield of 0.76 mol of 1,3-PDO from 1 mol of glycerol. researchgate.net
Integrated Bioprocesses for 1,3-Propanediol Production
The development of integrated bioprocesses, which combine fermentation with efficient downstream purification, is crucial for the economic viability of microbial 1,3-PDO production. nih.govthuenen.de An integrated approach considers the entire production chain, from raw material pretreatment to the final purified product. nih.gov
Sustainable Biosynthesis and Chemical Conversion of Prop-2-enoic Acid
The transition to a sustainable chemical industry hinges on replacing petroleum-based processes with environmentally benign routes that utilize renewable resources. d-nb.infonih.gov The bio-based synthesis of prop-2-enoic acid via a 3-HP intermediate is a leading example of this transition. acs.orgillinois.edu This integrated bio-catalytic and chemo-catalytic approach leverages microbial fermentation to produce 3-HP from sugars or glycerol, followed by a selective dehydration step to yield high-purity acrylic acid. acs.orgnih.gov This strategy avoids the use of toxic intermediates like acrolein, which is characteristic of the conventional propylene (B89431) route, and capitalizes on abundant, renewable feedstocks. acs.orgillinois.edu
Bio-based Production of 3-Hydroxypropionic Acid (3-HP) as a Precursor to Prop-2-enoic Acid
3-Hydroxypropionic acid (3-HP) is recognized by the U.S. Department of Energy as a top value-added platform chemical derivable from biomass. frontiersin.org Its two reactive functional groups—a hydroxyl and a carboxyl group—make it a versatile building block for a variety of chemicals, including 1,3-propanediol, malonic acid, and, most significantly, acrylic acid. nih.govmdpi.com The biological production of 3-HP has been extensively studied, with significant progress made in developing engineered microbial cell factories capable of producing high titers of 3-HP from renewable resources. mdpi.commdpi.com
Microbial synthesis of 3-HP has been successfully demonstrated using various engineered microorganisms, primarily Escherichia coli, Klebsiella pneumoniae, and the yeast Saccharomyces cerevisiae, utilizing feedstocks like glucose and crude glycerol, a byproduct of biodiesel production. frontiersin.orgmdpi.comfrontiersin.org Three main biosynthetic routes have been established: the glycerol pathway, the malonyl-CoA pathway, and the β-alanine pathway. frontiersin.orgresearchgate.net
The glycerol pathway is the most direct, involving a two-step conversion. mdpi.com Glycerol is first dehydrated to the intermediate 3-hydroxypropionaldehyde (3-HPA), which is then oxidized to 3-HP. frontiersin.orgscispace.com This pathway is often preferred due to its simplicity, though the toxicity of the 3-HPA intermediate poses a challenge. frontiersin.orgfrontiersin.orgnih.gov
The malonyl-CoA pathway converts glucose via glycolysis to acetyl-CoA, which is then carboxylated to form malonyl-CoA. mdpi.comfrontiersin.org A key bifunctional enzyme, malonyl-CoA reductase, then reduces malonyl-CoA to 3-HP. frontiersin.orgresearchgate.netfrontiersin.org This route is coenzyme B12-independent, making it a promising alternative for hosts like E. coli. mdpi.com
The β-alanine pathway also starts from glucose and proceeds through aspartate to β-alanine, which is then converted to malonic semialdehyde and finally reduced to 3-HP. researchgate.netacs.org This pathway has been shown to be highly efficient, achieving high titers in engineered yeast. frontiersin.orgacs.org
Metabolic engineering efforts have led to significant improvements in 3-HP production. For instance, engineered E. coli strains have achieved titers as high as 76.2 g/L from glycerol. frontiersin.orgresearchgate.net Similarly, engineered Pichia pastoris has demonstrated high productivity using the malonyl-CoA pathway. frontiersin.org
Interactive Data Table: Comparison of Microbial Platforms for 3-HP Production
| Microorganism | Pathway | Feedstock | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Escherichia coli | Glycerol | Glycerol | 71.9 | Not Reported | 1.8 | nih.gov |
| Escherichia coli | Glycerol | Glycerol | 76.2 | 0.457 g/g | 1.89 | frontiersin.orgresearchgate.net |
| Escherichia coli | β-alanine | Glucose | 1.8 | Not Reported | Not Reported | acs.org |
| Escherichia coli | Malonyl-CoA | Glucose | 40.6 | 0.19 g/g | Not Reported | mdpi.com |
| Klebsiella pneumoniae | Glycerol | Glycerol | 60.5 | 0.5 g/g | Not Reported | mdpi.com |
| Saccharomyces cerevisiae | β-alanine | Glucose | 13.7 | Not Reported | Not Reported | frontiersin.orgacs.org |
| Saccharomyces cerevisiae | Malonyl-CoA | Glucose | ~10 | Not Reported | Not Reported | frontiersin.org |
| Pichia pastoris | Malonyl-CoA | Glycerol | 37.05 | Not Reported | Highest reported in yeast | frontiersin.org |
| Corynebacterium glutamicum | Glycerol | Glucose/Xylose | 54.8 | Not Reported | Not Reported | mdpi.com |
The efficiency of 3-HP biosynthesis is critically dependent on the activity and balance of the enzymes within the chosen metabolic pathway. frontiersin.org In the widely used glycerol pathway, two key enzymes are coenzyme B12-dependent glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH). mdpi.comscispace.com The glycerol dehydratase converts glycerol to 3-HPA, which is a crucial but toxic intermediate. frontiersin.orgnih.gov The subsequent conversion of 3-HPA to 3-HP is catalyzed by an aldehyde dehydrogenase. frontiersin.orgmdpi.com A major focus of metabolic engineering has been to identify highly active ALDH enzymes to prevent the accumulation of toxic 3-HPA. nih.gov One study identified a novel aldehyde dehydrogenase, GabD4, from Cupriavidus necator which showed the highest activity towards 3-HPA reported to date, and further protein engineering enhanced its activity 1.4-fold. nih.gov
In the malonyl-CoA pathway, the central enzyme is malonyl-CoA reductase (MCR), often sourced from organisms like Chloroflexus aurantiacus. mdpi.comfrontiersin.org This is typically a bifunctional enzyme that catalyzes the two-step reduction of malonyl-CoA to 3-HP, consuming NADPH in the process. frontiersin.orgfrontiersin.org Engineering efforts in this pathway focus on increasing the supply of precursors like acetyl-CoA and malonyl-CoA, and ensuring a sufficient pool of the cofactor NADPH. mdpi.comfrontiersin.org
The β-alanine pathway relies on enzymes such as aspartate-1-decarboxylase, β-alanine aminotransferase, and malonate semialdehyde reductase to convert central metabolites to 3-HP. researchgate.net Screening for and expressing highly efficient versions of these enzymes is key to optimizing the pathway's output. acs.org
Catalytic Dehydration of Bio-based 3-HP to Prop-2-enoic Acid
The final step in this bio-based route is the chemical conversion of the aqueous 3-HP solution from the fermentation process into prop-2-enoic acid. This is achieved through catalytic dehydration, a reaction that removes a water molecule to form a carbon-carbon double bond. acs.orgnih.govgoogle.com This step has been shown to achieve high yields and selectivity, often exceeding 90%. acs.orgnih.gov
The choice of catalyst is critical for maximizing the selectivity towards acrylic acid and minimizing the formation of byproducts like acetic acid. researchgate.net Solid acid catalysts are commonly investigated for this vapor-phase reaction. researchgate.net Studies have compared various catalysts, including zeolites (such as ZSM-5 and Beta), MCM-41, titanium dioxide (TiO₂), and silica (B1680970) gel. nih.govresearchgate.net Research indicates that catalyst acidity plays a significant role; strong Brønsted acid sites tend to promote the formation of byproducts and coke, leading to lower selectivity and catalyst deactivation. researchgate.net In contrast, catalysts with weak Lewis acid sites and a near-absence of Brønsted acidity, such as silica gel, have demonstrated exceptional performance, achieving over 99% selectivity for acrylic acid at complete 3-HP conversion. researchgate.net Titanium dioxide has also been shown to be a highly effective catalyst, yielding acrylic acid at over 95%. nih.gov
Interactive Data Table: Catalytic Dehydration of 3-HP to Prop-2-enoic Acid
| Catalyst | Temperature (°C) | 3-HP Conversion (%) | Prop-2-enoic Acid Selectivity (%) | Prop-2-enoic Acid Yield (%) | Reference |
| Silica Gel | Not Specified | Complete | >99.0 | >99.0 | researchgate.net |
| Titanium Dioxide (TiO₂) | 230 | >99.9 | 99.0 ± 5.1 | >95 | nih.gov |
| Bentonite Clay (F-24) | ~250 | High | High | Not Reported | google.comgoogle.com |
| Zeolites (HY, ZSM-5, Beta) | Not Specified | Not Reported | Low | Not Reported | researchgate.net |
Green Chemistry Approaches for Prop-2-enoic Acid Synthesis from Renewable Feedstocks
Beyond the 3-HP pathway, several other green chemistry routes for producing prop-2-enoic acid from renewable feedstocks are being explored, reflecting the broad effort to create a sustainable chemical industry. nih.gov These approaches aim to use biomass-derived starting materials and environmentally benign transformations, minimizing waste and energy consumption. d-nb.inforesearchgate.net
One notable alternative starts from lactic acid , which is readily produced by fermentation of carbohydrates. fau.eufau.eu The catalytic dehydration of lactic acid can yield acrylic acid, providing another fully bio-based route. fau.eufau.eu However, dehydration of the secondary hydroxyl group in lactic acid is challenging compared to the primary hydroxyl in 3-HP. nih.gov
A third approach utilizes glycerol to first produce allyl alcohol via deoxydehydration, which is then oxidized to yield acrylic acid. rsc.org These varied strategies underscore a comprehensive movement towards diversifying the feedstocks and technologies for sustainable chemical production, aligning with the core principles of green chemistry. d-nb.infonih.gov
Advanced Characterization Methodologies for Derived Polymeric Systems
Spectroscopic Analysis of Polymer Structure and Functional Groups
Spectroscopic techniques are indispensable for confirming the successful synthesis of the polymer and for detailed structural elucidation. They provide direct evidence of chemical bond formation and information on the arrangement of monomer units within the polymer chain.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the polymerization of propane-1,3-diol and prop-2-enoic acid and for characterizing the resultant polyester (B1180765). The progress of the esterification reaction can be followed by observing the changes in specific absorption bands. nih.gov
The polymerization is marked by the disappearance of the characteristic vinyl C=C stretching vibration of the acrylic acid monomer, typically found around 1636 cm⁻¹. nih.gov Simultaneously, the broad O-H stretching band from the hydroxyl groups of propane-1,3-diol and the carboxylic acid group of prop-2-enoic acid (typically in the 3500-2500 cm⁻¹ region) diminishes. asianpubs.org The formation of the ester linkage is confirmed by the appearance and intensification of a strong carbonyl (C=O) stretching band around 1730-1740 cm⁻¹ and the C-O-C stretching vibrations between 1300 and 1100 cm⁻¹. asianpubs.orgspectroscopyonline.com
Table 1: Key FTIR Absorption Bands for Monitoring the Polymerization of Propane-1,3-diol and Prop-2-enoic Acid
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Reaction |
| Vinyl (C=C) | Stretch | ~1636 | Decreases/Disappears |
| Hydroxyl (O-H) | Stretch (Broad) | 3500 - 2500 | Decreases |
| Ester Carbonyl (C=O) | Stretch | 1740 - 1720 | Increases/Appears |
| Ester (C-O-C) | Asymmetric & Symmetric Stretch | 1300 - 1100 | Increases/Appears |
This interactive table summarizes the primary infrared bands used to track the synthesis of poly(propane-1,3-diyl acrylate). Data sourced from analogous polyacrylate systems. nih.govasianpubs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides definitive structural confirmation and detailed information about monomer incorporation and polymer architecture.
In ¹H NMR spectroscopy, the successful polymerization is evidenced by the disappearance of the vinyl proton signals of prop-2-enoic acid, which typically appear in the 5.8-6.4 ppm range. researchgate.net Concurrently, new signals corresponding to the protons of the polymer backbone emerge. The spectrum of the resulting poly(propane-1,3-diyl acrylate) would show characteristic peaks for the methylene (B1212753) protons of the propane-1,3-diol unit. The protons adjacent to the newly formed ester group (–O–CH₂–) would be shifted downfield compared to the central methylene group (–CH₂–). rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for Poly(propane-1,3-diyl acrylate)
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
| Polymer Backbone (–CH–CH₂–) | 2.5 - 2.9 |
| Propane-1,3-diol unit (–O–CH₂–CH₂–CH₂–O–) | ~4.2 |
| Propane-1,3-diol unit (–O–CH₂–CH₂–CH₂–O–) | ~2.0 |
This interactive table presents the expected proton NMR chemical shifts for the polymer, based on data from similar polyester and polyacrylate structures. asianpubs.orgrsc.org
¹³C NMR spectroscopy provides complementary information, confirming the carbon skeleton. The carbonyl carbon of the ester group would be observed around 168-170 ppm, and the carbons of the diol unit would also show characteristic shifts, providing unambiguous evidence of the polymer's structure. ekb.eg
Chromatographic Techniques for Molecular Weight Distribution and Compositional Analysis
Chromatographic methods are essential for determining the molecular weight and compositional makeup of the synthesized polymers, which are critical parameters influencing their physical and mechanical properties.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight characteristics of the poly(propane-1,3-diyl acrylate). SEC separates polymer molecules based on their hydrodynamic volume in solution. paint.org This analysis yields the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ). mdpi.com The PDI value indicates the breadth of the molecular weight distribution. For polymers synthesized via step-growth polymerization, the PDI typically approaches a value of 2.0 at high conversions. mdpi.com
Table 3: Representative GPC Data for Polyesters Synthesized Under Various Conditions
| Sample ID | Synthesis Method | Mₙ ( g/mol ) | Mₒ ( g/mol ) | PDI (Mₒ/Mₙ) |
| Polymer A | Melt Polycondensation, 180°C, 12h | 1905 | 2867 | 1.5 |
| Polymer B | Solution Polymerization, 140°C, 24h | 2631 | 42974 | 17.4 |
| Polymer C | Enzymatic Polymerization, 60°C, 48h | 8700 | 16500 | 1.9 |
This interactive table shows example GPC results for functionally similar polymers, illustrating how synthesis conditions can affect molecular weight and PDI. Data adapted from published research on analogous systems. mdpi.commdpi.com
Liquid chromatography (LC) is a vital technique for analyzing the composition of copolymers and for separating oligomeric species. chromatographyonline.com In cases where prop-2-enoic acid is copolymerized with other monomers alongside propane-1,3-diol, LC can be used to determine the chemical composition distribution within the polymer chains. chromatographyonline.com Techniques like gradient elution or temperature-gradient interaction chromatography can separate polymer chains based on their comonomer content. Furthermore, during the early stages of polymerization, LC can be employed to monitor the formation of dimers, trimers, and other oligomers, providing insights into the reaction mechanism. google.com
Thermal Analysis Techniques
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and transition behaviors of the polymeric materials.
TGA measures the change in mass of a sample as a function of temperature, providing information on the polymer's thermal stability and decomposition profile. For polyesters derived from 1,3-propanediol (B51772), the initial decomposition temperature (Tₑ) is typically high, often exceeding 350°C, which indicates good thermal stability suitable for melt processing. mdpi.com
DSC is used to determine key thermal transitions, including the glass transition temperature (T₉) and the melting temperature (Tₘ), if the polymer is semi-crystalline. The T₉ represents the transition from a rigid, glassy state to a more flexible, rubbery state. For similar aliphatic polyesters, T₉ values can vary widely depending on molecular weight and structure but are often observed below room temperature. mdpi.com
Table 4: Thermal Properties of 1,3-Propanediol-Based Copolymers
| Polymer System | T₉ (°C) | Tₘ (°C) | Decomposition Temp (Tₑ, °C) |
| Poly(propylene terephthalate-co-adipate) | -15 to 10 | 120 - 200 | >350 |
| Poly(isosorbide sebacate) | 6.4 | - | ~300 |
| Silica-Poly(1,3-propanediol) Hybrid | - | - | 250 - 350 |
This interactive table summarizes typical thermal properties observed in polymers containing 1,3-propanediol units, providing an expected range for the target polymer. Data sourced from relevant literature. mdpi.commdpi.comresearchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability of polymers by measuring the change in mass as a function of temperature in a controlled atmosphere. For polyacrylates, TGA reveals the temperatures at which degradation processes occur and provides information about the mechanism of decomposition.
Research findings indicate that the thermal degradation of poly(n-alkyl acrylates) primarily proceeds through random scission of the main polymer chain. researchgate.net The decomposition of the ester side groups also plays a significant role, leading to the formation of various volatile products. Studies involving pyrolysis-gas chromatography have identified the main thermal degradation products for poly-n-alkyl acrylates to be the corresponding olefin, aldehyde, and alcohol from the ester group, alongside products from main-chain scission like monomers, dimers, and trimers. researchgate.net
While specific TGA curves for polymers made exclusively from propane-1,3-diol and prop-2-enoic acid are not widely published, data from related polyacrylates and copolymers provide a strong indication of their thermal behavior. For instance, copolymers based on 2-ethylhexyl acrylate (B77674) and acrylic acid begin to show thermal degradation at approximately 230°C. researchgate.net The activation energy for the pyrolytic degradation of poly(n-butyl acrylate) has been determined to be around 150 kJ/mol. researchgate.net In general, the thermal stability of poly(alkyl acrylates) is influenced by the length of the alkyl side chain. polychemistry.com
| Polymer | Key Degradation Temperature | Primary Degradation Products | Notes |
|---|---|---|---|
| Poly(n-propyl acrylate) | Not specified | Propylene (B89431), Propionaldehyde, Propanol researchgate.net | Degradation via main-chain scission and side-chain reactions. researchgate.net |
| Poly(ethyl acrylate) | Not specified | Ethylene (B1197577), Acetaldehyde, Ethanol researchgate.net | Used as a reference for short-chain polyacrylates. |
| Poly(n-butyl acrylate) | Activation Energy: ~150 kJ/mol researchgate.net | Butene, Butyraldehyde, Butanol researchgate.net | Activation energy determined by Friedman's technique. researchgate.net |
| Poly(2-ethylhexyl acrylate-co-acrylic acid) | ~230°C researchgate.net | Monomers, Oligomers, Side-chain products researchgate.net | Onset of degradation for a common pressure-sensitive adhesive. researchgate.net |
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Studies
Differential Scanning Calorimetry (DSC) is an essential technique for identifying the glass transition temperature (T_g) of amorphous or semi-crystalline polymers. tainstruments.comresearchgate.net The T_g represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. wiley-vch.de This transition is critical as it dictates the material's mechanical properties and its suitable operating temperature range.
For polymers derived from propane-1,3-diol and prop-2-enoic acid, the key thermal event observed by DSC is the glass transition. The reported T_g values for poly(n-propyl acrylate) and similar poly(n-alkyl acrylates) can vary depending on factors such as molecular weight, measurement conditions, and thermal history. sigmaaldrich.com Literature data places the T_g of poly(n-propyl acrylate) at approximately -44°C (229 K). melagraki.com This value fits within the trend observed for other poly(n-alkyl acrylates), where the T_g generally decreases as the length of the linear alkyl side-chain increases, due to increased chain flexibility and free volume. For comparison, poly(ethyl acrylate) has a reported T_g of about -24°C, while poly(n-butyl acrylate) has a T_g around -54°C. sigmaaldrich.com It is also important to distinguish these from their poly(methacrylate) counterparts, which have significantly higher T_g values due to the stiffening effect of the α-methyl group on the polymer backbone. nih.govmit.edu For example, the T_g of poly(n-propyl methacrylate) is approximately 35°C. mit.edu
| Polymer | Glass Transition Temperature (T_g) | Reference |
|---|---|---|
| Poly(ethyl acrylate) | -24°C | sigmaaldrich.com |
| Poly(n-propyl acrylate) | -44°C (229 K) | melagraki.com |
| Poly(n-butyl acrylate) | -54°C | sigmaaldrich.com |
| Poly(n-propyl methacrylate) | 35°C (308 K) | nih.gov |
Rheological Characterization of Polymer Solutions and Melts
Rheology is the study of the flow and deformation of matter, and it provides critical information for the processing and application of polymeric materials. rsc.orguc.edu The rheological characterization of polymer solutions and melts derived from propane-1,3-diol and prop-2-enoic acid helps to understand their viscosity, viscoelasticity, and response to shear forces.
In solution, polymers based on acrylic acid and its esters typically exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. tudelft.nl This is due to the alignment of polymer chains in the direction of flow, which reduces their resistance. The viscosity of these solutions is highly dependent on the polymer concentration, molecular weight, and the nature of the solvent. tudelft.nl The introduction of associative groups or cross-links can significantly alter the rheological profile, leading to the formation of viscoelastic gels. rsc.org
In the molten state, these polymers behave as viscoelastic liquids. Their properties are often characterized using dynamic oscillatory measurements, which determine the storage modulus (G') and the loss modulus (G''). G' represents the elastic (solid-like) component, indicating the energy stored during deformation, while G'' represents the viscous (liquid-like) component, signifying the energy dissipated as heat. At low frequencies (or long timescales), the loss modulus typically dominates (G'' > G'), indicating liquid-like flow. At higher frequencies, the storage modulus may become more prominent, especially in high molecular weight or entangled systems. The point where G' and G'' intersect, known as the crossover point, is related to a characteristic relaxation time of the polymer melt. Studies on similar systems, like poly(n-butyl acrylate) copolymers, demonstrate that the viscoelastic response is a sensitive probe of the polymer's molecular architecture and entanglement network. gla.ac.uk
Theoretical and Computational Investigations of Propane 1,3 Diol and Prop 2 Enoic Acid Derived Polymers
Molecular Dynamics Simulations of Polymer Chain Conformation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational dynamics and non-covalent interactions of polymer chains in various environments. ecust.edu.cn By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict the time evolution of a polymer system, offering insights into its structural and thermodynamic properties. For polymers derived from propane-1,3-diol and acrylic acid, such as poly(propylene acrylate) or copolymers containing poly(acrylic acid) (PAA) blocks, MD simulations elucidate key characteristics that govern material performance.
The accuracy of MD simulations is highly dependent on the chosen force field, which defines the potential energy of the system as a function of its atomic coordinates. rsc.org Different force fields (e.g., DREIDING, GAFF, CHARMM) can yield varying results for the same system, making force field selection and validation a critical aspect of the research. tandfonline.com For instance, studies on water-soluble polymers like PAA have shown that the choice of both the polymer force field and the water model (e.g., SPC/E, TIP3P) significantly impacts the predicted polymer conformations and their interactions with the solvent. tandfonline.comrsc.org
Table 1: Influence of Force Field and Water Model on Simulated Properties of Water-Soluble Polymers
| Polymer | Force Field | Water Model | Key Finding |
|---|---|---|---|
| Polyacrylamide (PAM) | DREIDING | All tested | Better agreement with experimental Radius of Gyration (Rg) data compared to other force fields. tandfonline.com |
| Poly(N-isopropylacrylamide) (PNIPAAm) | DREIDING | TIP4P/2005 | Best performing combination for predicting polymer properties, highlighting the importance of the water model choice. tandfonline.com |
| Poly(ethylene oxide) (PEO) | CHARMM C35r | All except TIP3P | Resulted in good agreement with experimental and previous simulation data for Rg. tandfonline.com |
Quantum Chemical Calculations of Monomer Reactivity and Polymerization Pathways
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are essential for investigating the fundamental aspects of polymerization at the electronic level. sci-hub.se These methods can elucidate monomer reactivity, reaction mechanisms, and the energetics of polymerization pathways, which are difficult to determine experimentally. For the polymerization of prop-2-enoic acid and its esterification with propane-1,3-diol, QC calculations provide invaluable data on reaction barriers and kinetics.
A key application of QC is the calculation of activation energies and reaction enthalpies for the elementary steps in polymerization, such as initiation, propagation, and termination. The accuracy of these calculations is sensitive to the choice of the density functional and the basis set. sci-hub.se For instance, different functionals can lead to significant variations in calculated barrier heights, which can translate to differences of several orders of magnitude in predicted rate constants. sci-hub.se
In the context of acrylic acid polymerization, QC calculations are used to model the reactivity of both its neutral (protonated) and ionized (deprotonated) forms. The electrostatic interactions involving the charged carboxylate groups can significantly influence the propagation kinetics. polimi.it Penultimate unit models, which consider the influence of the second-to-last monomer unit in the growing chain, can be parameterized using QC calculations to accurately describe these electrostatic effects on the reaction rate. polimi.it Ab initio studies on the monomers themselves, such as the investigation of hydrogen bonding effects in the vibrational spectra of propane-1,3-diol, provide foundational data for understanding their behavior in reaction mixtures. aip.org
Table 2: Comparison of Calculated Reaction Energy Barriers with Different Functional Types
| Reaction Type | Functional Type | Maximum Difference in Barrier Height (kJ/mol) | Impact on Rate Constant | Source |
|---|---|---|---|---|
| Polymerization Reaction | Various DFT Functionals | ~15 | Orders of magnitude difference | sci-hub.se |
These theoretical calculations help in understanding the influence of solvent, pH, and ionic strength on polymerization kinetics, guiding the selection of optimal reaction conditions. sci-hub.sepolimi.it
Process Modeling and Simulation for Optimized Polymer Synthesis and Scale-Up
Process modeling and simulation are critical for translating laboratory-scale polymer synthesis into efficient, economical, and sustainable industrial-scale production. By creating mathematical models of the entire manufacturing process, from raw material handling to final product purification, engineers can optimize operating parameters, improve yield, and minimize environmental impact. acs.org For polymers derived from propane-1,3-diol and acrylic acid, process simulations are used to design and analyze production routes, such as the esterification of the two monomers followed by polymerization.
One key area of focus is the design of reactor systems. For example, in the production of acrylates, reactive distillation has been proposed, which combines chemical reaction and separation in a single unit. Modeling this process is complex, as it must account for reaction kinetics, vapor-liquid equilibrium, and potential side reactions like unwanted polymerization within the distillation column. acs.org Such models help in selecting appropriate inhibitors and optimizing temperature and pressure profiles. acs.org
Table 3: Environmental Hotspots in 1,3-Propanediol (B51772) Production via Fermentation Identified by Process Modeling and LCA
| Process Stage/Input | Contribution to Environmental Impact | Reason | Source |
|---|---|---|---|
| Glycerol (B35011) Sourcing | 33.3% - 68.1% | Varies based on the source and purity of the crude glycerol. | acs.org |
| Steam Consumption | 15.2% - 33.7% | High energy demand for distillation and purification steps. | acs.org |
By simulating different operational modes (e.g., batch vs. fed-batch fermentation for bio-based 1,3-propanediol), companies can select pathways that are not only economically viable but also more environmentally benign. acs.org Mathematical modeling of polyether production from bio-sourced 1,3-propanediol also highlights the need to account for byproducts like cyclic oligomers to ensure product quality. engconf.us
Computational Prediction and Validation of Structure-Performance Relationships in Derived Materials
A primary goal of polymer science is to design materials with specific, targeted properties. Computational methods are increasingly used to establish quantitative structure-property relationships (QSPR), which link the chemical structure of a polymer to its macroscopic performance. acs.org These models can significantly accelerate the discovery of new materials by predicting their properties before they are synthesized.
For polymers derived from propane-1,3-diol and acrylic acid, QSPR models can predict a wide range of characteristics, including mechanical properties, thermal stability, and permeability. For example, computational methods have been developed to predict the gas separation characteristics of polyesters and other polymers. mdpi.com One such method involves modeling the conformations of short polymer chains to calculate geometrical indices, which are then correlated with experimental gas solubility coefficients. mdpi.com
Machine learning and artificial intelligence are becoming central to this field. acs.org Models can be trained on existing experimental data to establish complex, non-linear relationships between structure and properties. For instance, a QSPR model was developed to predict the dielectric constant of a diverse set of polymers with high accuracy. acs.org Such models use descriptors derived from the polymer's repeating unit structure to make predictions. The validation of these models against external test sets is crucial to ensure their predictive power. acs.org
Inverse design strategies represent a paradigm shift, where the model suggests monomer structures or experimental conditions that are likely to yield a material with desired properties. acs.org This approach is more efficient than forward design, which involves screening large numbers of candidates. For polyesters, recommender systems have been developed that propose polymerization experiments likely to produce materials with targeted characteristics, guiding researchers directly toward promising synthesis routes. acs.org
Table 4: Performance of a QSPR Model for Predicting Polymer Dielectric Constant
| Model Validation Metric | Training Set | Test Set | Description | Source |
|---|---|---|---|---|
| R² (Coefficient of Determination) | 0.905 | 0.812 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | acs.org |
| Q² (Cross-validated R²) | 0.865 | - | An internal validation metric indicating the model's predictive ability. | acs.org |
These computational tools, by linking molecular structure to material function, provide a powerful framework for the rational design of new polymers based on propane-1,3-diol and prop-2-enoic acid.
Environmental Sustainability and Life Cycle Assessment of Propane 1,3 Diol and Prop 2 Enoic Acid Production and Utilization
Life Cycle Assessment (LCA) Frameworks for Bio-based Production Pathways
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or process throughout its entire life cycle. researchgate.net For bio-based products like propane-1,3-diol and prop-2-enoic acid, the LCA framework is crucial for identifying environmental hotspots and ensuring that a shift to renewable feedstocks results in a net environmental benefit. uu.nleuropa.eu
The foundational standards for conducting an LCA are ISO 14040 and ISO 14044, which outline the four main phases: Goal and Scope Definition, Life Cycle Inventory (LCI), Life Cycle Impact Assessment (LCIA), and Interpretation. mdpi.com For bio-based chemicals, the "cradle-to-gate" approach is commonly employed. uu.nliastate.eduresearchgate.net This scope includes the agricultural phase of biomass production (e.g., corn or sugarcane cultivation), transportation, conversion of biomass to sugars (like glucose), and the subsequent fermentation and purification processes to yield the final chemical product. iastate.eduresearchgate.net
Several key considerations are specific to LCA of bio-based pathways:
Biogenic Carbon: A "zero burden approach" may be applied, where the uptake of atmospheric CO2 during biomass growth is balanced against its release at the end-of-life, though biogenic methane (B114726) emissions are modeled. mdpi.com
Land Use Change: The impact of converting land for biomass cultivation is a critical factor, although it can be complex to quantify.
Data Availability: A significant challenge in assessing emerging bio-based technologies is the lack of primary data from industrial-scale operations. ieabioenergy.com Many LCAs rely on data from pilot-scale or laboratory-scale processes, which introduces uncertainty. ieabioenergy.comperformproject.eu
Prospective LCA: To address the challenge of assessing emerging technologies, prospective LCA methodologies are being developed. europa.eu These frameworks incorporate considerations for upscaling, future technological improvements, and market scenarios to provide a more dynamic and forward-looking assessment. europa.eualignedproject.eu
Projects like LCA4BIO are focused on creating enhanced and standardized methodologies specifically for bio-based systems to improve the accuracy and comparability of environmental impact assessments. alignedproject.eu
Greenhouse Gas (GHG) Emissions Analysis for Bio-based versus Petrochemical Routes
A primary driver for adopting bio-based chemicals is the potential for significant reductions in greenhouse gas (GHG) emissions compared to conventional petrochemical production. manchester.ac.uk Numerous studies have shown that bio-based propane-1,3-diol and prop-2-enoic acid generally offer a lower carbon footprint.
For propane-1,3-diol (PDO) , the bio-based route, typically involving the fermentation of glucose from corn or glycerol (B35011) from biodiesel production, demonstrates clear GHG advantages. researchgate.net The bioproduction of PDO is considered a low-carbon footprint process, with studies indicating up to a 33% reduction in GHG emissions compared to chemical synthesis. researchgate.net One analysis found that the GHG emission intensity for bio-based PDO ranges from 2.5 to 6.7 kg CO2 eq/kg PDO, whereas the fossil-based equivalent ranges from 4.04 to 9.4 kg CO2 eq/kg PDO. researchgate.net Another study highlighted that bio-based PDO has a significantly lower climate change potential than PDO derived from ethylene (B1197577) oxide. researchgate.netgrandviewresearch.com
For prop-2-enoic acid (acrylic acid) , bio-based alternatives also show the potential for substantial GHG reductions, and in some cases, even negative emissions. manchester.ac.uksupergen-bioenergy.net Life-cycle analyses of various bio-derived chemicals, including acrylic acid, have found that they uniformly offer GHG emissions reductions ranging from 39% to 86% on a cradle-to-grave basis compared to their fossil counterparts. researchgate.netnih.gov
However, the GHG performance of bio-based chemicals can vary widely. supergen-bioenergy.net The range of LCA values for bio-based chemicals is often large, reflecting different feedstocks, conversion efficiencies, and energy sources used in the production process. manchester.ac.uk In some instances, if the bio-based process is highly energy-intensive and relies on fossil fuels, its GHG emissions can be higher than the petrochemical equivalent. manchester.ac.ukresearchgate.net This highlights the need for process optimization and the use of renewable energy in biorefineries.
| Chemical Compound | Production Route | GHG Emissions (kg CO₂ eq / kg product) | Source |
|---|---|---|---|
| Propane-1,3-diol | Bio-based (Glycerol) | 2.5 - 6.7 | researchgate.net |
| Propane-1,3-diol | Petrochemical (Ethylene Oxide) | 4.04 - 9.4 | researchgate.net |
| Prop-2-enoic acid | Bio-based | Potential for significant reductions vs. fossil route | manchester.ac.uksupergen-bioenergy.net |
| General Bio-products | Bio-based | 39% - 86% reduction vs. fossil counterparts | researchgate.netnih.gov |
Fossil Energy Consumption (FEC) Evaluations Across Production Stages
Fossil Energy Consumption (FEC) is a critical metric in sustainability assessments, quantifying the dependence on non-renewable energy sources. Bio-based production of propane-1,3-diol and prop-2-enoic acid generally results in lower life-cycle FEC compared to petrochemical routes. researchgate.netnih.gov
Similarly, for prop-2-enoic acid and other bio-derived chemicals, analyses consistently show reduced FEC. researchgate.netnih.gov The transition to biomass feedstocks inherently reduces the consumption of oil and gas as raw materials, which is a major component of the FEC for petrochemicals. researchgate.net
The energy sources used within the biorefinery are a determining factor for the final FEC value. In the EU's chemical industry, natural gas and electricity are the dominant energy products, collectively accounting for over 60% of final energy consumption. europa.eu Reducing the FEC of bio-based chemicals further depends on improving process efficiencies, particularly in energy-intensive separation and purification steps, and integrating renewable energy sources to power the biorefinery. uu.nl
| Chemical Compound | Feedstock/Route | Key Findings | Source |
|---|---|---|---|
| Propane-1,3-diol | Corn-based (Bio) | ~70% of non-renewable energy is used in the glucose-to-PDO conversion, with purification being the largest consumer. | researchgate.netresearchgate.net |
| Propane-1,3-diol | Bio-based vs. Petrochemical | Bio-based PDO has significantly lower cradle-to-factory gate non-renewable energy use than petrochemical PDO. | researchgate.netgrandviewresearch.com |
| Various Bio-products (incl. 1,3-PDO, Acrylic Acid) | Biomass-derived | FEC reductions range from 24% to 76% compared to conventional counterparts. | researchgate.netanl.gov |
| Poly(phenyllactic acid) | Sweet Sorghum (Bio) | FEC of 24.2 MJ/kg, which is lower than fossil-based engineering plastics. | researchgate.net |
Waste Stream Valorization and Circular Economy Principles in Biorefineries
The principles of a circular economy—designing out waste, keeping products and materials in use, and regenerating natural systems—are central to the concept of a sustainable biorefinery. mdpi.com For the production of propane-1,3-diol and prop-2-enoic acid, this involves maximizing the use of biomass feedstock and valorizing all co-product and waste streams. mdpi.comresearchgate.net
A key example is the utilization of crude glycerol, a major byproduct of the biodiesel industry. researchgate.net The rapid growth of biodiesel production has created an oversupply of glycerol, making it an attractive and low-cost feedstock for microbial conversion into value-added chemicals like propane-1,3-diol. researchgate.netresearchgate.netresearchgate.net This approach establishes a circular link between the biofuel and biochemical industries, turning a potential waste stream into a valuable resource. researchgate.net
Biorefineries are designed as integrated facilities to process biomass into a spectrum of products, which is a core strategy of the circular bioeconomy. mdpi.com This can include:
Cascading Use of Biomass: Prioritizing the use of biomass for higher-value products like chemicals and materials before using the remaining residues for energy generation. mdpi.com
Valorization of Lignocellulose: In processes using lignocellulosic biomass, all major components (cellulose, hemicellulose, and lignin) can be valorized. For example, after cellulose (B213188) is used to produce sugars for fermentation, the residual lignin (B12514952) can be used to produce other chemicals or burned to provide heat and power for the facility. acs.org
CO2 Utilization: Biogenic CO2 released during fermentation is a pure stream that can be captured and utilized, for instance, in the production of other chemicals like methanol (B129727) or as an input for algal cultivation, further enhancing the resource efficiency of the biorefinery. ieabioenergy.com
Techno-Economic Analysis (TEA) of Sustainable Production Routes for Propane-1,3-diol and Prop-2-enoic Acid
Techno-Economic Analysis (TEA) is a vital tool for assessing the economic feasibility of a production process and guiding research and development toward commercial viability. researchgate.netdigitellinc.com For bio-based propane-1,3-diol and prop-2-enoic acid, TEA helps to identify cost drivers and determine the conditions under which they can compete with established petrochemical products. osti.gov
For propane-1,3-diol , TEAs have shown that the production cost is highly sensitive to the price of the feedstock, whether it is corn-derived glucose or crude glycerol. researchgate.net One analysis of a continuous production process using glycerol indicated that the process could be economically profitable under a range of scenarios, depending on the selling price of PDO and the purchase cost of glycerol. researchgate.net Another study estimated that the total installed equipment cost for a renewable propane (B168953) recovery system in a biorefinery could be around $4.7 million (in 2020 dollars). nrel.gov
For prop-2-enoic acid and other bio-based monomers, TEA studies often highlight the importance of catalyst costs, reaction yields, and the efficiency of separation and purification processes. digitellinc.comrsc.org A TEA for the production of 2,5-Furandicarboxylic acid (FDCA), a potential bio-based replacement for a key polyester (B1180765) precursor, found that the minimum selling price (MSP) could be competitive with the petroleum-derived equivalent, largely dependent on feedstock and catalyst prices. rsc.org
Key insights from TEAs of bio-based chemical production include:
Capital Costs (CapEx): The initial investment in building the biorefinery is significant, and economies of scale play a crucial role in reducing the per-unit cost of the product. nrel.govmdpi.com
Process Integration: Heat integration and the recycling of solvents and catalysts are critical for minimizing operating costs and improving economic performance. rsc.org
Combining TEA with LCA provides a comprehensive sustainability assessment, balancing economic viability with environmental performance to guide the development of truly sustainable technologies. researchgate.netdigitellinc.com
Emerging Research Directions and Future Perspectives for Propane 1,3 Diol;prop 2 Enoic Acid Systems
Development of Novel Monomer Derivatives and Functionalization Strategies
The functionalization of base monomers like 1,3-propanediol (B51772) and acrylic acid is a cornerstone of modern polymer chemistry, enabling the creation of materials with tailored properties. By introducing specific chemical groups, researchers can control characteristics such as biodegradability, thermal stability, and chemical reactivity for subsequent modifications.
Recent strategies for 1,3-propanediol involve creating derivatives that can impart specific functionalities to the final polymer. For instance, 2-amino-1,3-propanediol (B45262) can be used to introduce pendant amino groups along a polyester (B1180765) chain. nih.govelsevierpure.com These amino groups can be protected during polymerization and later deprotected to provide sites for further chemical conjugation or to alter the polymer's hydrophilicity and charge. elsevierpure.com Another approach involves creating alkyne-functionalized diols. These monomers can be incorporated into a polyester backbone via melt condensation and later cross-linked through "click" chemistry, such as a thiol-yne reaction, to form elastomers with tunable mechanical properties suitable for soft tissue applications. nih.govacs.org
Similarly, the derivatization of acrylic acid and its esters (acrylates) provides a versatile toolkit for polymer synthesis. pcc.euthermofisher.com Functional groups can be attached to the acrylate (B77674) molecule to act as crosslinking agents, improve adhesion, or introduce specific functionalities. thermofisher.com For example, copolymers of polypropylene (B1209903) glycol maleate (B1232345) phthalate (B1215562) with acrylic acid have been used to create metal-polymer composites with catalytic properties. The ability to create a diverse library of functionalized monomers is critical for moving beyond simple linear polyesters to advanced, high-performance materials.
Table 1: Examples of Functionalized Monomers and Their Applications
| Monomer Derivative | Base Monomer | Functional Group | Potential Application in Polymer Systems | Reference(s) |
|---|---|---|---|---|
| N-Boc-2-amino-1,3-propanediol | Propane-1,3-diol | Protected Amine (-NHBoc) | Synthesis of linear polyesters with pendant amino groups for post-polymerization modification and improved hydrophilicity. elsevierpure.com | elsevierpure.com |
| Alkyne-functionalized Serinol | Propane-1,3-diol | Alkyne (-C≡CH) | Creation of photo-cross-linkable elastomers via thiol-yne click chemistry for biomedical applications. nih.govacs.org | nih.govacs.org |
| 2,2-diallyl-1,3-propanediol | Propane-1,3-diol | Alkene (-CH=CH₂) | Synthesis of functional polymers that can undergo post-polymerization modification via thiol-ene click chemistry. rsc.org | rsc.org |
Exploration of Advanced Catalytic Systems for Efficient Polymerization Processes
The efficiency and selectivity of the polymerization process are largely governed by the catalytic system employed. Research in this area focuses on developing catalysts that can operate under milder conditions, reduce side reactions, and be reused, aligning with the principles of green chemistry.
For the synthesis of polyesters from 1,3-propanediol and carboxylic acids (or their esters), a variety of catalysts are effective. Traditional catalysts include organic acids like p-toluene sulfonic acid and metal catalysts. google.com However, the focus is shifting towards more advanced systems. For instance, the two-step conversion of bio-1,3-propanediol into bio-acrylic acid involves a catalytic dehydration to produce allyl alcohol, followed by a catalytic oxidation. google.com This highlights the importance of catalyst development not just for polymerization but for the entire bio-based production chain.
In the context of producing polyesters like poly(trimethylene terephthalate) (PTT) from 1,3-PDO, the polymerization is typically a condensation or transesterification reaction that requires catalysts to achieve high molecular weights. wikipedia.orgtechnica.net Researchers are exploring heterogeneous catalysts for glycerol (B35011) hydrogenolysis to produce 1,3-PDO itself, with studies indicating that Brønsted acid sites are crucial for selectivity. researchgate.net The development of robust and efficient catalysts is a critical enabler for making these bio-based polymers economically competitive with their petroleum-based counterparts.
Integration of Biocatalysis and Chemical Synthesis for Hybrid Production Platforms
The integration of enzymatic processes with conventional chemical synthesis offers a powerful hybrid approach to polymer production. Biocatalysis, particularly using enzymes like lipases, provides high selectivity and operates under mild, environmentally benign conditions, while chemical synthesis offers robust, large-scale production capabilities. mdpi.combohrium.comnih.gov
Lipase-catalyzed polymerization has emerged as a leading green alternative for polyester synthesis. bohrium.comrsc.org Lipases, such as the immobilized Candida antarctica lipase (B570770) B (CAL-B), can effectively catalyze polycondensation reactions between diols (like 1,3-propanediol) and dicarboxylic acids (or their esters) in solvent-free systems or green solvents. mdpi.comnih.govresearchgate.net This enzymatic approach avoids the high temperatures and metal catalysts associated with traditional polyesterification, which can cause side reactions and product discoloration. mdpi.combohrium.com The mechanism involves a reversible hydrolysis reaction, where the enzyme catalyzes esterification under low-water conditions. mdpi.com
Hybrid chemoenzymatic platforms are also being developed. For example, a polymer backbone can be synthesized chemically, followed by an enzymatic modification to add functional groups. Conversely, enzymes can be used to create functional oligomers ("telechelics") which are then linked together using chemical methods. beilstein-journals.org Furthermore, hybrid nanoflowers and other structures can be created that co-immobilize different enzymes or even combine enzymes with chemical catalysts to perform cascade reactions in a single pot. mdpi.commdpi.com This integration allows for the synthesis of complex polymer structures that would be difficult to achieve by either method alone. nih.gov
Design and Synthesis of New Polymer Architectures and Composites
Moving beyond simple linear polymers, researchers are designing complex three-dimensional architectures to achieve novel material properties. By controlling the arrangement of polymer chains, it is possible to create materials with enhanced strength, flexibility, and responsiveness. Systems involving 1,3-propanediol and acrylic acid are being explored for the creation of graft, star, and block copolymers.
Graft copolymers, which feature a main polymer backbone with side chains of a different polymer, are one such architecture. For example, a polyaspartic acid backbone can be grafted with 2-amino-2-methyl-1,3-propanediol (B94268) to create a novel, non-phosphorus scale and corrosion inhibitor for water treatment applications. tandfonline.comresearchgate.net Star copolymers, with multiple polymer arms radiating from a central core, can be synthesized using a trifunctional initiator like 2-ethyl-2-hydroxymethyl-1,3-propanediol. fudan.edu.cn
Block copolymers, consisting of long sequences of different monomers, can be formed through sequential polymerization techniques. fudan.edu.cn These materials can self-assemble into well-defined nanostructures. Composites are also being developed by reinforcing polyesters like PTT (derived from 1,3-propanediol) with various micro- or nano-fillers to improve mechanical, thermal, and electrical properties for engineering applications. springerprofessional.de
Table 2: Advanced Polymer Architectures and Synthesis Strategies
| Polymer Architecture | Monomers/Initiators Involved | Synthesis Strategy | Key Feature | Reference(s) |
|---|---|---|---|---|
| Graft Copolymer | Polyaspartic acid, 2-amino-2-methyl-1,3-propanediol | Grafting onto a pre-formed polymer backbone | Combines properties of backbone and side chains; creates functional materials for applications like water treatment. tandfonline.com | tandfonline.comresearchgate.net |
| Star Copolymer | Ethylene (B1197577) oxide, 2-ethyl-2-hydroxymethyl-1,3-propanediol | Anionic ring-opening polymerization from a multi-functional initiator | Creates polymers with a compact structure and unique rheological properties. fudan.edu.cn | fudan.edu.cn |
| Block-Graft Copolymer | Various, including TEMPO and acrylate derivatives | Combination of "click" chemistry and atom transfer radical polymerization (ATRP) | Allows precise arrangement of different side chains on a block copolymer backbone for highly tailored materials. fudan.edu.cn | fudan.edu.cn |
Advancements in Purification Techniques for Bio-based Monomers and Polymers
The transition to bio-based feedstocks introduces significant challenges in downstream processing. Fermentation broths are complex aqueous mixtures containing the desired monomer along with residual nutrients, byproducts, salts, and cellular debris. nih.govresearchgate.net The purification of bio-based 1,3-propanediol to the high purity required for polymerization (polymer-grade) is a critical and costly step, often accounting for 50-70% of the total production cost. researchgate.net
A multi-step purification train is typically required. The initial step involves removing solids and macromolecules through methods like centrifugation, microfiltration, or flocculation using agents like chitosan (B1678972) and activated charcoal. nih.govgoogle.com This is often followed by a desalination step, for which techniques like ion-exchange chromatography or electrodialysis are used to remove charged impurities and organic acids. researchgate.netresearchgate.net
Finally, to separate the 1,3-propanediol from water and other similar-boiling-point compounds like residual glycerol or 2,3-butanediol (B46004), a series of distillation steps are employed. google.com Advanced methods being investigated to improve efficiency and reduce costs include reactive extraction and the use of aqueous two-phase systems. researchgate.net A study demonstrated a process involving flocculation followed by chromatography with a strong acidic ion-exchange resin to successfully separate 1,3-PD from fermentation byproducts. nih.govdntb.gov.ua The development of more efficient and cost-effective purification technologies is essential for the economic viability of the entire bio-based polymer value chain.
Q & A
Q. What are the standard synthetic routes for propane-1,3-diol derivatives in academic research?
- Methodological Answer : Propane-1,3-diol derivatives are synthesized via multi-step processes involving protection/deprotection strategies. For example, 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diols are prepared by reducing intermediates like compounds of formula (20) using NaBH₄, followed by hydrogenation and treatment with bases (e.g., alkali metal hydroxides) . Protecting groups (e.g., acyl, alkoxycarbonyl) are critical to prevent undesired side reactions during synthesis . Purification often involves phase-transfer catalysts and alumina-based chromatography .
Q. How can spectroscopic techniques differentiate propane-1,3-diol from structural isomers or derivatives?
- Methodological Answer : NMR and IR spectroscopy are key for structural elucidation. In propane-1,3-diol, the hydroxyl (-OH) protons resonate at distinct δ values (~1.5–2.5 ppm for -CH₂OH groups), while prop-2-enoic acid derivatives show characteristic carbonyl (C=O) stretches at ~1700 cm⁻¹ in IR. For isomers like malonic acid (propanedioic acid), the presence of two carboxylic acid groups results in downfield-shifted carbonyl carbons (~170 ppm in ¹³C NMR) and strong O-H stretches in IR .
Q. What solvent systems are optimal for characterizing prop-2-enoic acid copolymers?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for NMR analysis of prop-2-enoic acid derivatives. For gel permeation chromatography (GPC), tetrahydrofuran (THF) is preferred for determining molecular weight distributions of copolymers. Dynamic light scattering (DLS) in aqueous buffers can assess colloidal stability for biomedical applications .
Advanced Research Questions
Q. How can contradictory data on reaction yields in propane-1,3-diol esterification be systematically analyzed?
- Methodological Answer : Contradictions often arise from variables like catalyst loading, temperature, or moisture sensitivity. A factorial design approach (e.g., 2³ factorial experiments) can isolate critical factors . For example, varying NaBH₄ concentrations (0.1–1.0 M) and reaction times (1–24 hrs) in reductive steps allows quantification of interactions using ANOVA. Residual moisture analysis (Karl Fischer titration) may explain yield discrepancies in hygroscopic intermediates .
Q. What computational methods predict the reactivity of prop-2-enoic acid derivatives in novel polymer matrices?
- Methodological Answer : Density Functional Theory (DFT) simulations model electronic properties (e.g., HOMO-LUMO gaps) to predict copolymerization kinetics with propane-1,3-diol . COMSOL Multiphysics integrates reaction-diffusion models to optimize monomer feed ratios in bulk polymerization. Machine learning (ML) algorithms trained on experimental datasets (e.g., conversion rates vs. initiator concentrations) enable real-time reaction optimization .
Q. How do steric and electronic effects influence the regioselectivity of propane-1,3-diol in crosslinking reactions?
- Methodological Answer : Steric effects are probed via substituent variation (e.g., alkyl vs. aryl groups at the C2 position) . Hammett plots correlate electronic parameters (σ values) of substituents with reaction rates. For example, electron-withdrawing groups on propane-1,3-diol derivatives reduce nucleophilicity, favoring esterification at less hindered hydroxyl groups . Molecular dynamics (MD) simulations further validate steric accessibility in transition states .
Q. What strategies mitigate side reactions during copolymerization of prop-2-enoic acid with diols?
- Methodological Answer : Controlled radical polymerization (RAFT or ATRP) minimizes chain-transfer reactions . Pre-purification of monomers via recrystallization (e.g., propane-1,3-diol in ethyl acetate) removes acidic impurities that initiate premature polymerization. In situ FTIR monitors carbonyl consumption to terminate reactions at <90% conversion, avoiding gelation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
